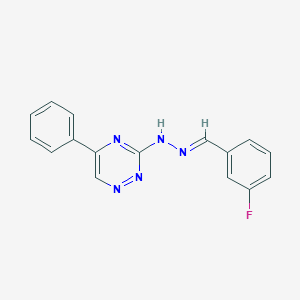![molecular formula C21H19FN4OS B308277 3'-[(2-fluorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308277.png)
3'-[(2-fluorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] is a complex organic compound that features a unique spiro structure
Preparation Methods
The synthesis of 3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] typically involves multiple steps. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group. The final step involves the attachment of the 2-fluorobenzylsulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures.
Scientific Research Applications
3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives and triazino compounds. What sets 3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] apart is its unique spiro structure, which can confer distinct chemical and biological properties. Other similar compounds include:
Properties
Molecular Formula |
C21H19FN4OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane] |
InChI |
InChI=1S/C21H19FN4OS/c22-16-9-3-1-7-14(16)13-28-20-23-19-18(25-26-20)15-8-2-4-10-17(15)24-21(27-19)11-5-6-12-21/h1-4,7-10,24H,5-6,11-13H2 |
InChI Key |
RLWNCFIYSZHGGI-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl pentyl ether](/img/structure/B308194.png)
![1-[3-(butylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308195.png)
![5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308196.png)
![2-Ethoxy-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308197.png)
![1-[3-(butylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308198.png)
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone](/img/structure/B308199.png)
![3-[(4-Methylbenzyl)sulfanyl]-6-[6-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308200.png)


![7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308208.png)
![7-Acetyl-6-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308211.png)
![N,N-dimethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308214.png)

![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-methoxyphenyl acetate](/img/structure/B308216.png)
